REACTION_CXSMILES
|
[OH:1][CH:2]1[CH:8]2[CH2:9][CH:5]([CH2:6][N:7]2[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4][CH2:3]1.C([O-])(=O)C.[Na+].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl.CCOCC>[O:1]=[C:2]1[CH:8]2[CH2:9][CH:5]([CH2:6][N:7]2[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4][CH2:3]1 |f:1.2,3.4|
|
Name
|
t-butyl 4-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
OC1CCC2CN(C1C2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen for 66 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica gel
|
Type
|
CUSTOM
|
Details
|
to give a light brown solution
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation and purification by column chromatography of the residue
|
Reaction Time |
66 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2CN(C1C2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 770 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |